molecular formula C4H2BrF3N2 B3013949 3-Bromo-5-(trifluoromethyl)-1H-pyrazole CAS No. 19968-16-2; 93608-11-8

3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3013949
CAS No.: 19968-16-2; 93608-11-8
M. Wt: 214.973
InChI Key: ULONMXISWOZBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS 93608-11-8) is a high-purity chemical reagent with the molecular formula C₄H₂BrF₃N₂ and a molecular weight of 214.97 g/mol . This compound is characterized by its bromo and trifluoromethyl functional groups attached to a pyrazole ring, making it a versatile and valuable building block in medicinal chemistry and drug discovery research . The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities. Research into pyrazole derivatives has shown they possess significant anti-microbial, antifungal, anti-inflammatory, and anti-cancer properties . The presence of both bromine and trifluoromethyl groups on the pyrazole ring in this specific compound enhances its potential as an intermediate in the synthesis of more complex molecules. The bromine atom serves as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, while the trifluoromethyl group is known to improve metabolic stability, lipophilicity, and bioavailability in candidate drugs . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, as it may cause skin irritation, serious eye irritation, and respiratory irritation . Proper personal protective equipment should be worn, and it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULONMXISWOZBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93608-11-8
Record name 3-Bromo-5-(trifluoromethyl)-1h-pyrazole
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

4-Bromo-5-(trifluoromethyl)-1H-pyrazole (QI-3435)
  • Structure : Bromine at position 4, -CF₃ at position 4.
  • Key Differences: The bromine’s position alters electronic distribution.
  • Applications : Used in synthesizing agrochemical intermediates .
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole
  • Structure : Methyl at position 4, bromine at position 3, -CF₃ at position 5.
  • Key Differences : The methyl group introduces steric bulk, reducing accessibility for reactions at position 3. This compound has a melting point of 98–100°C and a high yield (93%) in synthesis .
  • Applications: Intermediate in Sonogashira coupling reactions for alkynylated pyrazoles .

Derivatives with Additional Substituents

4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole (3b)
  • Structure : Phenyl groups at positions 1 and 3, bromine at 4, -CF₃ at 5.
  • Exhibits a high melting point (98–100°C) due to π-π stacking .
  • Applications : Model compound for studying crystallography and intermolecular interactions .
1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole
  • Structure : Aryl groups at positions 1 and 5, bromine on the phenyl ring.
  • Key Differences : The extended aromatic system enhances UV absorption, useful in photochemical studies. Demonstrated 71% yield in sulfinamidine functionalization .
  • Applications : Analog of Celecoxib, explored for anti-inflammatory activity .

Heterocyclic Analogues

3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole (QY-8157)
  • Structure : Triazole core instead of pyrazole.
  • Key Differences : The triazole ring increases hydrogen-bonding capacity and metabolic stability. Bromine at position 3 retains reactivity for cross-coupling .
  • Applications : Antimicrobial and antiviral agents due to triazole’s bioactivity .

Physicochemical and Reactivity Comparisons

Table 1: Physical Properties and Reactivity

Compound Melting Point (°C) Yield (%) Notable Reactivity
3-Bromo-5-(trifluoromethyl)-1H-pyrazole N/A N/A Suzuki coupling, nucleophilic substitution
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole 98–100 93 Sonogashira coupling
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole 98–100 93 Crystallization studies, π-π interactions
1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole N/A 71 Sulfinamidine installation

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